Cas no 1564515-11-2 (5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride)
5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4H-1,2,4-Triazole-3-sulfonyl chloride, 5-ethyl-4-(1-methylethyl)-
- 5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride
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- MDL: MFCD25364847
- Inchi: 1S/C7H12ClN3O2S/c1-4-6-9-10-7(14(8,12)13)11(6)5(2)3/h5H,4H2,1-3H3
- InChI Key: SZPBWYBVIUIMLW-UHFFFAOYSA-N
- SMILES: N1=C(CC)N(C(C)C)C(S(Cl)(=O)=O)=N1
5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-284258-0.05g |
5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride |
1564515-11-2 | 0.05g |
$587.0 | 2023-09-07 | ||
| Enamine | EN300-284258-0.1g |
5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride |
1564515-11-2 | 0.1g |
$615.0 | 2023-09-07 | ||
| Enamine | EN300-284258-0.25g |
5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride |
1564515-11-2 | 0.25g |
$642.0 | 2023-09-07 | ||
| Enamine | EN300-284258-0.5g |
5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride |
1564515-11-2 | 0.5g |
$671.0 | 2023-09-07 | ||
| Enamine | EN300-284258-1.0g |
5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride |
1564515-11-2 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-284258-2.5g |
5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride |
1564515-11-2 | 2.5g |
$1370.0 | 2023-09-07 | ||
| Enamine | EN300-284258-5.0g |
5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride |
1564515-11-2 | 5.0g |
$2152.0 | 2023-03-01 | ||
| Enamine | EN300-284258-10.0g |
5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride |
1564515-11-2 | 10.0g |
$3191.0 | 2023-03-01 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01047180-1g |
5-Ethyl-4-(propan-2-yl)-4h-1,2,4-triazole-3-sulfonyl chloride |
1564515-11-2 | 95% | 1g |
¥3717.0 | 2023-04-10 | |
| Ambeed | A1087132-1g |
5-Ethyl-4-(propan-2-yl)-4h-1,2,4-triazole-3-sulfonyl chloride |
1564515-11-2 | 95% | 1g |
$541.0 | 2023-09-03 |
5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride Suppliers
5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 5-ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride
5-Ethyl-4-(Propan-2-Yl)-4H-1,2,4-Triazole-3-Sulfonyl Chloride: A Comprehensive Overview
5-Ethyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride, commonly referred to by its CAS number 1564515-11-2, is a versatile compound with significant applications in various fields of chemistry. This compound belongs to the class of sulfonyl chlorides, which are widely used as intermediates in the synthesis of sulfonamides, sulfonates, and other sulfur-containing compounds. The structure of this compound is characterized by a triazole ring system substituted with an ethyl group at position 5 and an isopropyl group at position 4, along with a sulfonyl chloride group at position 3. This unique combination of substituents imparts distinctive chemical properties that make it valuable in both academic and industrial research.
The synthesis of 5-Ethyl-4-(propan-2-Yl)-4H-1,2,4-Triazole-3-Sulfonyl Chloride typically involves the reaction of a corresponding sulfinic acid with thionyl chloride (SOCl₂), a common method for converting carboxylic acids or sulfinic acids into acyl or sulfonyl chlorides. The reaction conditions are optimized to ensure high yields and purity of the product. Recent advancements in catalytic methods and solvent systems have further enhanced the efficiency of this synthesis process, making it more environmentally friendly and cost-effective.
One of the most notable applications of this compound is in the field of medicinal chemistry. The triazole ring system is well-known for its ability to act as a bioisostere of other heterocyclic structures, offering potential advantages in drug design such as improved pharmacokinetics and reduced toxicity. Researchers have explored the use of 5-Ethyl-4-(propan-2-Yl)-4H-1,2,4-Triazole-based compounds as scaffolds for developing new drug candidates targeting various therapeutic areas, including cancer, inflammation, and infectious diseases.
In addition to its role in drug discovery, this compound has also found applications in materials science. The sulfonyl chloride group is highly reactive and can be used to functionalize surfaces or polymers through nucleophilic substitution reactions. For instance, recent studies have demonstrated the utility of this compound in creating self-healing materials by incorporating it into polymer matrices that can undergo reversible cross-linking under specific conditions.
The stability and reactivity of 5-Ethyl-4-(propan-2-Yl)-4H-1,2,4-Triazole-3-sulfonyl chloride have been extensively studied to optimize its handling and storage conditions. It is known to be sensitive to moisture and should be stored under dry conditions to prevent hydrolysis. Furthermore, its reactivity towards nucleophiles makes it a valuable reagent in organic synthesis reactions such as nucleophilic aromatic substitution and coupling reactions.
Recent research has also focused on the environmental impact of this compound. Studies have shown that while it is not inherently hazardous under normal handling conditions, proper disposal methods are essential to minimize its ecological footprint. Efforts are being made to develop greener synthesis routes and recycling strategies for this compound to align with sustainable chemistry practices.
In conclusion, 5-Ethyl-4-(propan-2-Yl)-4H-1,2,4-Triazole-3-sulfonyl chloride (CAS No: 1564515-11-) is a multifaceted compound with diverse applications across various chemical disciplines. Its unique structure and reactivity make it an invaluable tool in both academic research and industrial processes. As ongoing studies continue to uncover new potential uses and improvements in its synthesis and application methods, this compound remains at the forefront of chemical innovation.
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